Cas no 99541-80-7 (D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-)
![D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]- structure](https://ko.kuujia.com/scimg/cas/99541-80-7x500.png)
99541-80-7 structure
상품 이름:D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-
D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]- 화학적 및 물리적 성질
이름 및 식별자
-
- D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-
- 35-amino-3-methylbacteriohopane-30,31,32,33,34-pentol
- AMBHP
- 99541-80-7
- 3-methylaminobacteriohopanepentol
- CHEBI:87086
- Octitol, 1-amino-1,7,8-trideoxy-7-((3beta)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl)-
- 1-Amino-1,7,8-trideoxy-7-[(3beta)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-D-erythro-D-allo-octitol
- DTXSID801111254
- Q27159355
- (2S,3S,4R,5R,6R,7S)-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-1-aminooctane-2,3,4,5,6-pentol
- (2S,3S,4R,5R,6R,7S)-1-amino-7-[(3S,3aS,5aR,5bR,7aS,9S,11aS,11bR,13aR,13bS)-5a,5b,8,8,9,11a,13b-heptamethylicosahydro-1H-cyclopenta[a]chrysen-3-yl]octane-2,3,4,5,6-pentol
-
- 인치: InChI=1S/C36H65NO5/c1-20-11-15-34(6)25(32(20,3)4)14-18-36(8)27(34)10-9-26-33(5)16-12-22(23(33)13-17-35(26,36)7)21(2)28(39)30(41)31(42)29(40)24(38)19-37/h20-31,38-42H,9-19,37H2,1-8H3/t20-,21-,22+,23-,24-,25-,26+,27+,28+,29-,30+,31-,33-,34-,35+,36+/m0/s1
- InChIKey: NYINOFIIAOPILH-DFPHJZBSSA-N
- 미소: CC1CCC2(C3CCC4C5(CCC(C5CCC4(C3(CCC2C1(C)C)C)C)C(C)C(C(C(C(C(CN)O)O)O)O)O)C)C
계산된 속성
- 정밀분자량: 591.486
- 동위원소 질량: 591.486
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 6
- 수소 결합 수용체 수량: 6
- 중원자 수량: 42
- 회전 가능한 화학 키 수량: 7
- 복잡도: 990
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 16
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7.2
- 토폴로지 분자 극성 표면적: 127Ų
실험적 성질
- 밀도: 1.092
- 비등점: 711.1°Cat760mmHg
- 플래시 포인트: 383.9°C
- 굴절률: 1.538
D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]- 관련 문헌
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
99541-80-7 (D-erythro-D-allo-Octitol,1-amino-1,7,8-trideoxy-7-[(3b)-3-methyl-A'-neo-22,29,30-trinorgammaceran-21-yl]-) 관련 제품
- 1517315-57-9(2-(2-Bromo-5-methylphenyl)-3-methylbutanoic acid)
- 2171748-99-3(3-(2-carbamoylazetidin-1-yl)-3-oxopropanoic acid)
- 156080-95-4(methyl 2-(2-phenylethyl)aminoacetate)
- 87100-28-5(Benzylboronic acid pinacol ester)
- 1217637-76-7((R)-(+)-5’-Benzyloxy Carvedilol)
- 533871-32-8(4-methyl(phenyl)sulfamoyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 923501-36-4(N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide)
- 2151648-90-5(2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylcyclohexylacetic acid)
- 1306603-69-9(2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid)
- 2680862-11-5(1-(tert-butoxy)carbonyl-6-methoxy-1H-indazole-3-carboxylic acid)
추천 공급업체
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Hubei Henglvyuan Technology Co., Ltd
골드 회원
중국 공급자
대량
BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량
